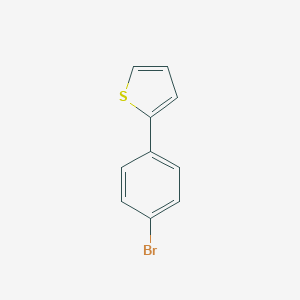

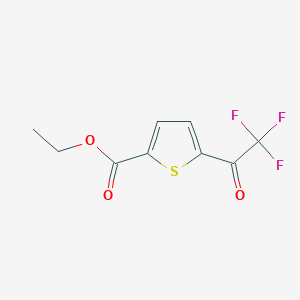

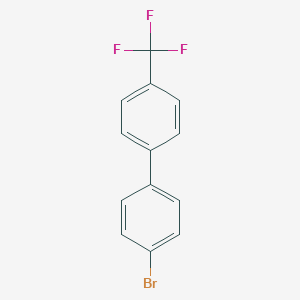

Ethyl 5-trifluoroacetyl-2-thenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-trifluoroacetyl-2-thenoate is a compound of interest due to its potential in synthesizing various chemical products. It involves complex chemical reactions and analyses to understand its structure, properties, and applications in different chemical syntheses.

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of NaOEt, leading to derivatives with potential applications in organic synthesis and medicinal chemistry. This process demonstrates the compound's versatility in forming various chemical structures (Usachev, Bizenkov, & Sosnovskikh, 2007).

Molecular Structure Analysis

Detailed studies on molecular structure, utilizing techniques like DFT/B3LYP calculations and molecular docking analyses, provide insights into the compound's electronic and spatial configuration. These studies reveal its potential interactions with biological molecules, indicating its usefulness in drug design and material science (Sert et al., 2020).

Chemical Reactions and Properties

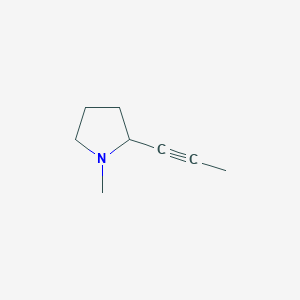

Research into the compound's chemical reactivity shows its ability to undergo various transformations, including regio- and stereospecific cycloaddition reactions, facilitating the synthesis of trifluoromethylpyrrolidines among other products. These reactions underline the compound's chemical versatility and potential in synthesizing novel organic molecules (Bonnet‐Delpon, Chennoufi, & Rock, 2010).

Physical Properties Analysis

The synthesis and characterization of related compounds, including their physical properties like melting points, boiling points, and solubility, contribute to understanding the compound's behavior in different environments. This knowledge is crucial for its application in chemical syntheses and material science (Seino et al., 2017).

Chemical Properties Analysis

Investigations into the compound's chemical properties, including reactivity under various conditions, and its interactions with other chemical entities, help in tailoring its use in specific chemical syntheses. Understanding these properties is essential for its application in creating specialized molecules for pharmaceuticals and materials (Cao et al., 2010).

Applications De Recherche Scientifique

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) is recognized for its sterilizing capabilities, particularly in the development and sterilization of new medical devices. Its use has become increasingly significant, highlighting the potential for exploring similar applications for related chemical substances. This review discusses EO sterilization's progress, emphasizing cycle design and validation to enhance process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Ethyl Glucuronide as a Marker for Alcohol Use

The review on ethyl glucuronide (EtG) underscores its utility as a stable marker in hair for detecting and quantifying long-term alcohol consumption. This alcohol metabolite's presence in hair after alcohol's complete elimination suggests potential areas for developing markers for other substances, possibly including Ethyl 5-trifluoroacetyl-2-thenoate, in biological samples (Crunelle et al., 2014).

1-Methylcyclopropene (1-MCP) on Fruits and Vegetables

Research on 1-MCP's effects on fruits and vegetables, as an inhibitor of ethylene perception, offers insights into how similar compounds might be used to study or manipulate plant development and ripening processes. This review highlights the potential for commercial and research applications in improving product quality through chemical treatments (Watkins, 2006).

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) showcases innovative approaches to recycling and repurposing materials. By focusing on hydrolysis processes to recover pure monomers, this research might inspire similar methodologies for recycling or repurposing other chemical compounds, highlighting sustainability in chemical research (Karayannidis & Achilias, 2007).

Ethylmercury and the Blood-Brain Barrier

The examination of ethylmercury-containing compounds crossing the blood-brain barrier (BBB) reflects the importance of understanding how various substances interact with biological barriers. This research can provide foundational knowledge for studying the transport mechanisms of similar compounds across the BBB, which may include Ethyl 5-trifluoroacetyl-2-thenoate or its derivatives (Kern, Geier, Homme, & Geier, 2019).

Propriétés

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQIBUJPOSIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645233 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-trifluoroacetyl-2-thenoate | |

CAS RN |

898787-39-8 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)